molecular formula C11H19NO6S B3001212 2-[3-[(2-Methylpropan-2-yl)oxycarbonylamino]-1,1-dioxothiolan-3-yl]acetic acid CAS No. 2164867-54-1

2-[3-[(2-Methylpropan-2-yl)oxycarbonylamino]-1,1-dioxothiolan-3-yl]acetic acid

Cat. No. B3001212
M. Wt: 293.33
InChI Key: NBLQZLJFOSWUPB-UHFFFAOYSA-N
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Description

The compound "2-[3-[(2-Methylpropan-2-yl)oxycarbonylamino]-1,1-dioxothiolan-3-yl]acetic acid" is a complex molecule that may be related to various research areas, including organic synthesis, medicinal chemistry, and material science. However, none of the provided papers directly discuss this compound. Instead, they focus on similar compounds and their synthesis, characterization, and potential applications. For instance, the synthesis of related acetic acid derivatives and their structural characterization is a common theme in the provided papers .

Synthesis Analysis

The synthesis of related compounds often involves multi-step reactions, including oxidation, Michael addition, and cyclization reactions. For example, the oxidation of 3-acetylthio-2-methylpropanoic acid with thionyl chloride led to unexpected products, which were characterized by spectroscopic methods . Similarly, a one-pot synthesis of 2-[1-alkyl-5,6-bis(alkoxycarbonyl)-1,2,3,4-tetrahydro-2-oxopyridin-3-yl]acetic acid derivatives was reported, showcasing the efficiency of domino reactions in organic synthesis . These studies highlight the complexity and unpredictability of organic synthesis, which is relevant to the synthesis of the compound .

Molecular Structure Analysis

The molecular structure of related compounds has been determined using various techniques, including X-ray diffraction and quantum chemical calculations . For instance, the charge density and molecular dynamics of (2-oxo-1,3-benzoxazol-3(2H)-yl)acetic acid were studied to understand the effects of intermolecular interactions . Similarly, the dipeptide 2-[[5-amino-5-oxo-2-(phenylmethoxycarbonylamino) pentanoyl] amino] acetic acid was characterized by vibrational spectroscopy and DFT calculations . These studies provide insights into the molecular structure and behavior of acetic acid derivatives, which are crucial for understanding the properties of the compound .

Chemical Reactions Analysis

The papers discuss various chemical reactions, including the synthesis of acetic acid derivatives and the unexpected formation of products during specific reactions . For example, the synthesis of 2-(2-amino-4-thiazolyl)-(Z)-2-[(1-tert-butoxycarbonyl-1-methyl-ethoxy)-imino] acetic acid benzothiazolyl thioester was optimized, demonstrating the importance of reaction conditions in achieving high yields . These findings are relevant to the chemical reactions that the compound "2-[3-[(2-Methylpropan-2-yl)oxycarbonylamino]-1,1-dioxothiolan-3-yl]acetic acid" might undergo.

Physical and Chemical Properties Analysis

The physical and chemical properties of acetic acid derivatives are influenced by their molecular structure and the nature of their substituents. For example, the gas chromatographic separation of 2-[(2H9)butoxy]acetic acid and 2-(3-methylbutoxy)acetic acid demonstrated the impact of molecular changes on chromatographic behavior . The characterization of these compounds provides a foundation for understanding the physical and chemical properties of similar molecules, including the target compound.

Scientific Research Applications

Synthesis and Structural Studies

  • The compound has been used in the synthesis of hydrazones, with a focus on the reaction with β-dicarbonyl compounds. This process is influenced by the structure of the β-dicarbonyl reaction component and can lead to the formation of various derivatives, including 5-hydroxypyrazoline and E,Z- and E′,Z′-isomers (Meshcheryakova & Kataev, 2014).

Fluorescence and Sensing Applications

  • A derivative of the compound demonstrated selective fluorescence quenching effects with Co2+, indicating its potential as a fluorescent chemical sensor for Co2+ detection (Li Rui-j, 2013).

Anti-Aggregation and Biological Activities

  • Certain acetate salts containing the 2-[3-[(2-Methylpropan-2-yl)oxycarbonylamino]-1,1-dioxothiolan-3-yl]acetic acid moiety have shown anti-aggregation activity. These compounds were synthesized and their structures confirmed via IR and PMR spectroscopy (Gurevich et al., 2020).

Antimicrobial and Antibacterial Effects

  • The compound has been incorporated into benzothiazine derivatives which exhibited significant antibacterial and antifungal activities. These activities were tested against various bacterial and fungal strains (Kalekar, Bhat & Koli, 2011).

Potential in Therapeutics

  • In the field of therapeutics, the compound's derivatives have shown promise. For instance, certain derivatives exhibited potent antiplatelet, anticoagulation, antioxidant, and anti-inflammatory activities. These activities were assessed both in vitro and in animal studies (Gurevich et al., 2020).

Photophysical and Electrochemical Properties

  • Derivatives containing dimethoxy-substituted triphenylamine and fragments of the compound showed significant photophysical, thermal, electrochemical, and nonlinear optical properties. These compounds have potential applications in dye-sensitized solar cells (Gudeika et al., 2020).

properties

IUPAC Name

2-[3-[(2-methylpropan-2-yl)oxycarbonylamino]-1,1-dioxothiolan-3-yl]acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H19NO6S/c1-10(2,3)18-9(15)12-11(6-8(13)14)4-5-19(16,17)7-11/h4-7H2,1-3H3,(H,12,15)(H,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NBLQZLJFOSWUPB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1(CCS(=O)(=O)C1)CC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H19NO6S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

293.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[3-[(2-Methylpropan-2-yl)oxycarbonylamino]-1,1-dioxothiolan-3-yl]acetic acid

CAS RN

2164867-54-1
Record name 2-(3-{[(tert-butoxy)carbonyl]amino}-1,1-dioxo-1lambda6-thiolan-3-yl)acetic acid
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